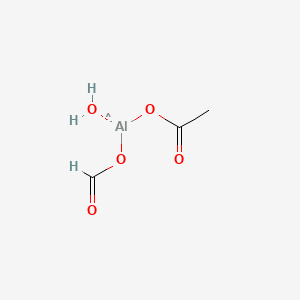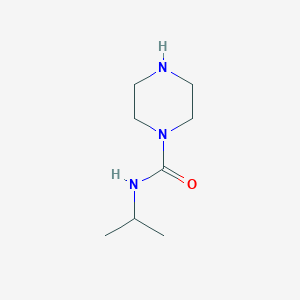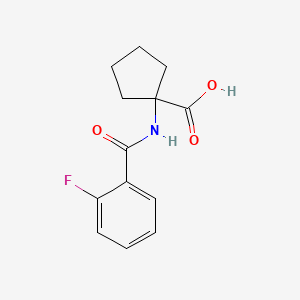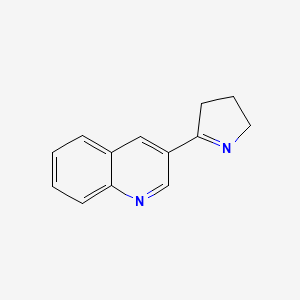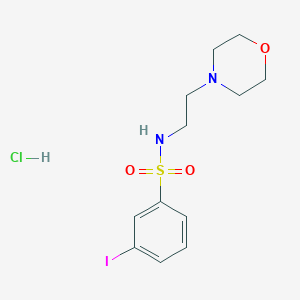
3-IODO-N-(2-MORPHOLIN-4-YL-ETHYL)-BENZENESULFONAMIDE HYDROCHLORIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-IODO-N-(2-MORPHOLIN-4-YL-ETHYL)-BENZENESULFONAMIDE HYDROCHLORIDE is a chemical compound with the molecular formula C12H18ClIN2O3S and a molecular weight of 432.71 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-IODO-N-(2-MORPHOLIN-4-YL-ETHYL)-BENZENESULFONAMIDE HYDROCHLORIDE typically involves the reaction of 3-iodobenzenesulfonyl chloride with N-(2-morpholin-4-ylethyl)amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-IODO-N-(2-MORPHOLIN-4-YL-ETHYL)-BENZENESULFONAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Oxidation Reactions: The sulfonamide group can be oxidized under specific conditions.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.
Scientific Research Applications
3-IODO-N-(2-MORPHOLIN-4-YL-ETHYL)-BENZENESULFONAMIDE HYDROCHLORIDE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: The compound can be used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-IODO-N-(2-MORPHOLIN-4-YL-ETHYL)-BENZENESULFONAMIDE HYDROCHLORIDE is not well-documented. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The sulfonamide group may play a role in binding to active sites, while the morpholine ring can enhance the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
3-iodobenzenesulfonamide: Lacks the morpholine and ethyl groups.
N-(2-morpholin-4-ylethyl)benzenesulfonamide: Lacks the iodine atom.
3-chloro-N-(2-morpholin-4-ylethyl)benzenesulfonamide: Has a chlorine atom instead of iodine.
Uniqueness
3-IODO-N-(2-MORPHOLIN-4-YL-ETHYL)-BENZENESULFONAMIDE HYDROCHLORIDE is unique due to the presence of both the iodine atom and the morpholine ring. The iodine atom can participate in various substitution reactions, while the morpholine ring enhances the compound’s solubility and stability. This combination of functional groups makes it a versatile compound for scientific research applications.
Properties
CAS No. |
864759-45-5 |
|---|---|
Molecular Formula |
C12H18ClIN2O3S |
Molecular Weight |
432.71 g/mol |
IUPAC Name |
3-iodo-N-(2-morpholin-4-ylethyl)benzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C12H17IN2O3S.ClH/c13-11-2-1-3-12(10-11)19(16,17)14-4-5-15-6-8-18-9-7-15;/h1-3,10,14H,4-9H2;1H |
InChI Key |
GEVCNRNMFZODIB-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCNS(=O)(=O)C2=CC(=CC=C2)I.Cl |
Canonical SMILES |
C1COCCN1CCNS(=O)(=O)C2=CC(=CC=C2)I.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


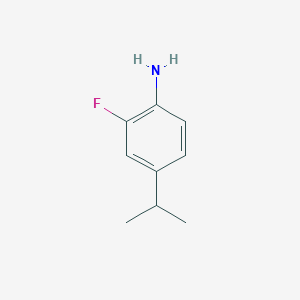
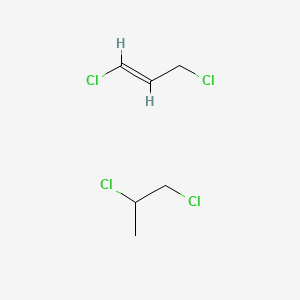
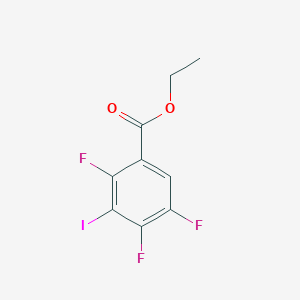
![2-[4-(Methylsulfanyl)phenoxy]benzaldehyde](/img/structure/B1626999.png)

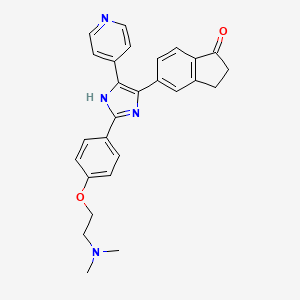

![1-[2-(chloromethyl)benzyl]-1H-1,2,4-triazole](/img/structure/B1627006.png)
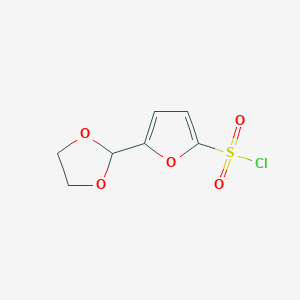
![9-[3-(3,5-Dimethyl-1-piperazinyl)propyl]carbazole hydrochloride](/img/structure/B1627009.png)
